For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Synthesis and Purification of Homatropine (B1218969) Bromide
Introduction
Homatropine Bromide is a synthetically produced anticholinergic drug, functioning as a muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] It is the hydrobromide salt of Homatropine, an ester formed from the base tropine (B42219) and mandelic acid.[3][4] Unlike its precursor atropine, homatropine has a less potent and shorter duration of action, making it clinically useful as a mydriatic (pupil dilator) and cycloplegic (ciliary muscle paralytic) agent, primarily for ophthalmic examinations.[2][4] This guide provides a detailed overview of the chemical synthesis of Homatropine and its subsequent conversion to and purification of Homatropine Bromide, referencing various established methods.
Part I: Chemical Synthesis of Homatropine
The core of Homatropine synthesis is the esterification of tropine with mandelic acid or one of its activated derivatives. Several synthetic strategies have been developed to optimize yield, purity, and industrial scalability, avoiding hazardous reagents.
Key Synthetic Pathways
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Direct Condensation with Mandelic Acid: The original method involved the direct condensation of tropine with mandelic acid.[3][4] However, historical procedures often used toxic solvents like benzene (B151609) and were characterized by incomplete raw material conversion and low yields.[5]
-
Transesterification with Methyl Mandelate: A more recent approach involves the transesterification of tropine with DL-methyl mandelate.[4] This reaction is typically catalyzed by an alkali metal alkoxide, such as sodium methoxide, in an organic solvent. This method offers good yield and quality.[4]
-
Esterification with Activated Mandelic Acid Derivatives: To enhance reactivity, mandelic acid can be converted into an activated form, such as an O-acyl mandeloyl chloride. A common method is the reaction of tropine with O-formylmandeloyl chloride.[5][6] This intermediate is then subjected to acidic hydrolysis to remove the formyl protecting group, yielding Homatropine.[5][6] This process avoids harsh conditions and can lead to high yields.[5]
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Reduction of Tropine Phenylglyoxalate: Another synthetic route involves reacting tropine with an ester of phenylglyoxylic acid to form tropine phenylglyoxalate.[3] This intermediate is then reduced, for example with sodium borohydride, to yield Homatropine.[3]
Synthesis Pathway Overview
Caption: General synthesis workflow for Homatropine Bromide.
Part II: Salt Formation and Purification
Once the Homatropine base is synthesized, it is converted into its bromide salt for pharmaceutical use. This is followed by a rigorous purification process, typically recrystallization, to meet pharmacopeial standards.
Formation of Homatropine Bromide Salts
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Homatropine Hydrobromide: The Homatropine base is dissolved in an alcohol solvent, such as ethanol (B145695) or isopropanol.[5] An aqueous solution of hydrobromic acid (e.g., 48% HBr) is then added dropwise to the solution at room temperature, causing the Homatropine Hydrobromide salt to precipitate.[5]
-
Homatropine Methylbromide: This quaternary ammonium (B1175870) salt is formed by reacting the Homatropine base with methyl bromide.[4] The reaction is typically carried out in a solvent like acetonitrile (B52724) or acetone (B3395972), where the product precipitates out of the solution.[4]
Purification by Recrystallization
Recrystallization is the primary method for purifying crude Homatropine Bromide. The process leverages the differential solubility of the compound and impurities in a two-solvent system.
-
Dissolution: The crude product is dissolved in a minimal amount of a hot "solvent A," in which it is highly soluble.[7] Suitable solvents include methanol (B129727) or ethanol.[7]
-
Crystallization: The hot solution is then gradually added to a larger volume of a cold "anti-solvent B," in which the product is poorly soluble.[7] Common anti-solvents are acetone, isopropanol, or ethyl acetate.[7]
-
Cooling & Crystal Growth: The mixture is cooled to a low temperature (e.g., 0°C to -5°C) and maintained for a period to allow for complete crystal growth.[7]
-
Isolation and Drying: The purified crystals are isolated by suction filtration, washed, and dried under vacuum.[7] This method can elevate purity to over 99.5%.[7]
Purification Workflow Diagram
Caption: Recrystallization workflow for Homatropine Bromide.
Part III: Quantitative Data and Experimental Protocols
Table 1: Comparison of Synthesis & Salt Formation Methods
| Method | Key Reactants | Solvent(s) | Yield | Final Purity (HPLC) | Reference |
| Synthesis & Hydrobromination | Tropine, O-formylmandeloyl chloride, 48% HBr | Dichloromethane, Isopropanol | >70% | ≥99.8% | [5] |
| Transesterification & Methylbromination | Tropine, DL-methyl mandelate, Methyl Bromide | Toluene, Acetonitrile | 74.6% | 99.0% | [4] |
| Transesterification & Hydrobromination | Tropine, DL-methyl mandelate, HBr solution in Acetone | Toluene, Acetone | 85.2% | 99.0% | [4] |
Table 2: Purification Protocol Data
| Initial Purity | Solvent A (Ratio) | Solvent B (Ratio) | Crystallization Temp. | Yield of Pure Product | Final Purity | Reference |
| 98.2% | Methanol (1:1 w/w) | Acetone (1:8 w/w) | ~0°C | 72.3 g from 100 g crude | >99.5% | [7] |
| 98.2% | Ethanol (1:1.5 w/w) | Acetone (1:10 w/w) | ~0°C | 75.6 g from 100 g crude | >99.5% | [7] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Homatropine Hydrobromide via O-formylmandeloyl chloride[5][6]
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Esterification: In a 250mL three-necked flask equipped with a mechanical stirrer, add 10g of tropine and 80mL of dichloromethane. Stir until dissolved.
-
Add 14g of triethylamine (B128534) as an acid scavenger.
-
Dropwise, add 17g of O-formylmandeloyl chloride to the solution.
-
Stir the reaction mixture at room temperature for 5 hours.
-
After the reaction is complete, wash the mixture with water. Separate the organic layer and concentrate it under reduced pressure to obtain the crude intermediate (tropine O-formylmandelate).
-
Hydrolysis: The crude intermediate is then subjected to acid hydrolysis (e.g., using hydrochloric or sulfuric acid in an aqueous or alcoholic solution) at room temperature for 1-2 hours to remove the formyl group, yielding crude Homatropine base.
-
Salification: Dissolve the crude Homatropine base in 80mL of isopropanol.
-
At room temperature, add a 48% aqueous solution of hydrobromic acid (HBr) dropwise.
-
Stir the mixture for 3 hours to allow for complete salt formation and precipitation.
-
Isolation: Collect the white precipitate by suction filtration and dry to obtain pure Homatropine Hydrobromide. The final product should have an HPLC purity of ≥99.8%.[5]
Protocol 2: Purification of Homatropine Methylbromide[7]
-
Preparation: Take 100g of crude Homatropine Methylbromide (purity ~98.2%).
-
Dissolution: Place the crude product in a flask and add 100g of methanol (Solvent A). Heat the mixture to 60°C while stirring to completely dissolve the solid. Continue stirring for approximately 20 minutes.
-
Precipitation: In a separate, larger vessel, place 800g of acetone (Solvent B).
-
Gradually add the warm methanol solution into the acetone at room temperature with stirring. A precipitate will form.
-
Crystallization: Cool the resulting slurry down to approximately 0°C. Allow the crystals to grow at this temperature for 2 hours.
-
Isolation and Drying: Collect the purified crystals by suction filtration.
-
Dry the product in a vacuum oven at 60°C for 5 hours. This procedure typically yields around 72.3g of purified Homatropine Methylbromide with a purity exceeding 99.5%.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scllifesciences.com [scllifesciences.com]
- 3. Process For The Preparation Of Homatropine [quickcompany.in]
- 4. "Process For The Preparation Of Homatropine And Its Quaternary Salts [quickcompany.in]
- 5. CN101643473A - Synthesis method of homatropine hydrobromide - Google Patents [patents.google.com]
- 6. Synthesis method of homatropine hydrobromide - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN106432221B - A kind of process for purification of Homatropine Methylbromide - Google Patents [patents.google.com]
